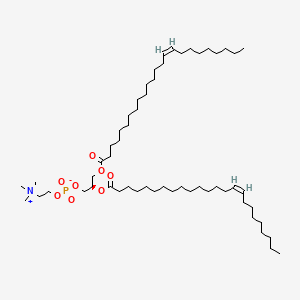
Propiverine N-oxide
Vue d'ensemble
Description
Propiverine N-oxide is an active metabolite of the muscarinic acetylcholine receptor antagonist propiverine. Propiverine is primarily used to treat symptoms associated with overactive bladder, such as urinary urgency, frequency, and urge incontinence . This compound retains the pharmacological activity of its parent compound and contributes to its overall therapeutic effects .
Méthodes De Préparation
Propiverine N-oxide is synthesized through the biotransformation of propiverine in the body. After oral administration, propiverine undergoes extensive metabolism, resulting in the formation of several active metabolites, including this compound . The synthetic route involves the oxidation of the nitrogen atom in the piperidine ring of propiverine.
Analyse Des Réactions Chimiques
Propiverine N-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound from propiverine.
Reduction: this compound can potentially be reduced back to propiverine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ester and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are propiverine and its other metabolites .
Applications De Recherche Scientifique
Propiverine N-oxide has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of propiverine and its metabolites.
Toxicology: Research on this compound helps understand the safety profile and potential side effects of propiverine.
Neuroscience: The compound is studied for its effects on the nervous system, particularly its role in modulating bladder contractions and salivation.
Drug Development: This compound serves as a reference compound in the development of new drugs targeting muscarinic receptors.
Mécanisme D'action
Propiverine N-oxide exerts its effects by antagonizing muscarinic acetylcholine receptors, leading to the relaxation of bladder smooth muscle . This action is similar to that of propiverine, which inhibits the efferent connection of the pelvic nerve, reducing bladder contractions . Additionally, this compound may modulate calcium influx in smooth muscle cells, further contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Propiverine N-oxide is compared with other similar compounds, such as:
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: Similar to propiverine, tolterodine is used for overactive bladder but has a different metabolic profile.
This compound is unique due to its dual antimuscarinic and calcium-modulating properties, which contribute to its efficacy and tolerability .
Propriétés
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEROFWFVDOVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911982 | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111071-96-6 | |
| Record name | Propiverine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-[(1R,3S,5R)-3-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxocyclopentyl]heptanoate](/img/structure/B1234007.png)







![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)



